![molecular formula C7H5N3O2 B571760 3h-Imidazo[4,5-c]pyridine-7-carboxylic acid CAS No. 1234616-39-7](/img/structure/B571760.png)

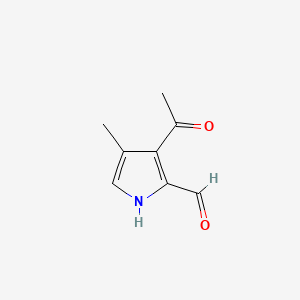

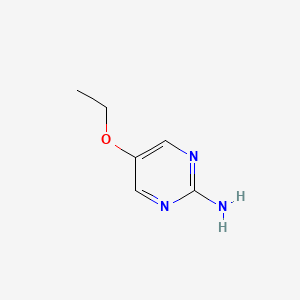

3h-Imidazo[4,5-c]pyridine-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is a chemical compound with the molecular weight of 177.16 . It is a solid substance stored at refrigerator temperatures . The IUPAC name for this compound is 2-methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been a topic of interest in recent years. The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, have been developed in the past decade . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Molecular Structure Analysis

The InChI code for 3H-Imidazo[4,5-c]pyridine-7-carboxylic acid is 1S/C8H7N3O2/c1-4-10-6-3-9-2-5(8(12)13)7(6)11-4/h2-3H,1H3,(H,10,11)(H,12,13) . The Canonical SMILES for this compound is C1=CN=C2C(=C1C(=O)O)NC=N2 .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

3H-Imidazo[4,5-c]pyridine-7-carboxylic acid has a molecular weight of 163.13 g/mol . Its XLogP3-AA is 0.3, it has 2 hydrogen bond donor counts, 4 hydrogen bond acceptor counts, and 1 rotatable bond count .Aplicaciones Científicas De Investigación

-

Pharmacological Potential

- Field : Medicinal Chemistry

- Application : Imidazo[4,5-c]pyridine derivatives have shown potential in various disease conditions. They were first discovered as GABA A receptor positive allosteric modulators .

- Methods : The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations .

- Results : They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

-

Antimicrobial Features

- Field : Organic Chemistry

- Application : New Imidazo[4,5-b]pyridine Derivatives have shown antimicrobial features .

- Methods : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo .

- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .

-

Angiotensin II Receptor Antagonists

- Field : Medicinal Chemistry

- Application : 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives have been studied for their potential as Angiotensin II receptor antagonists .

- Methods : A comprehensive structure-activity analysis was conducted .

- Results : The study aimed to obtain predictive two- and three-dimensional QSAR models, which may guide the rational synthesis of more active antihypertensive agents .

-

P. gingivalis QC Inhibitors

- Field : Medicinal Chemistry

- Application : Tetrahydroimidazo[4,5-c]pyridine derivatives have been studied as potential P. gingivalis QC inhibitors .

- Methods : The study reported the discovery and structure–activity relationship of a novel class of P. gingivalis QC inhibitors .

- Results : Some compounds exhibited activity in the lower nanomolar range .

-

Inhibitor of S-adenosyl-L-homocysteine Synthesis and Histone Methyltransferase EZH2

- Field : Medicinal Chemistry

- Application : The imidazo[4,5-c]pyridine core is present in the structure of 3-deazaneplanocin A (DZNep), which acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and a histone methyltransferase EZH2 inhibitor .

- Methods : The compound can potentially be applied in various types of cancer and Ebola virus disease .

- Results : The specific results of this application are not provided in the source .

-

Broad Range of Biological and Pharmacological Activities

- Field : Medicinal Chemistry

- Application : Imidazopyridine derivatives have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results of this application are not provided in the source .

-

Inhibitor of S-adenosyl-L-homocysteine Synthesis and Histone Methyltransferase EZH2

- Field : Medicinal Chemistry

- Application : The imidazo[4,5-c]pyridine core is present in the structure of 3-deazaneplanocin A (DZNep), which acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and a histone methyltransferase EZH2 inhibitor .

- Methods : The compound can potentially be applied in various types of cancer and Ebola virus disease .

- Results : The specific results of this application are not provided in the source .

-

Broad Range of Biological and Pharmacological Activities

- Field : Medicinal Chemistry

- Application : Imidazopyridine derivatives have a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results of this application are not provided in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3H-imidazo[4,5-c]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQNAJSTWKWBBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C=N1)NC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3h-Imidazo[4,5-c]pyridine-7-carboxylic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-[3-(2-methyl-1-buten-3-ynyl)oxiranyl]-, [2alpha,3beta(Z)]- (9CI)](/img/no-structure.png)

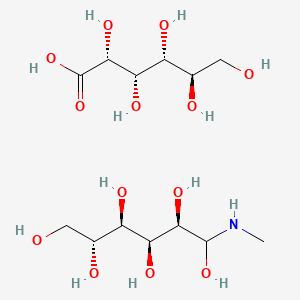

![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)